molecular formula C14H18O4 B569762 Mono(2-methylpentyl) Phthalate CAS No. 648412-67-3

Mono(2-methylpentyl) Phthalate

Cat. No.: B569762
CAS No.: 648412-67-3
M. Wt: 250.294
InChI Key: QKXJNQGKOMZDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for phthalic acid derivatives. According to current chemical databases, the primary systematic name is 2-(((2-Methylpentyl)oxy)carbonyl)benzoic acid. This nomenclature reflects the structural arrangement where a 2-methylpentyl group is attached to one of the carboxylic acid functionalities of phthalic acid through an ester linkage, while the second carboxylic acid group remains in its free acid form.

The structural formula demonstrates the characteristic phthalate backbone consisting of a benzene ring with two adjacent carboxylic acid-derived functionalities. The molecular structure incorporates a 2-methylpentyl ester substituent at one carboxylic position, creating an asymmetric monoester configuration. The 2-methylpentyl chain features a methyl branch at the second carbon position from the oxygen linkage, contributing to the compound's specific steric and conformational properties.

Database records indicate that the compound's structural representation has undergone systematic verification and updating, with the most recent structural modifications recorded in chemical repositories as recently as 2025. The three-dimensional conformational characteristics of the molecule demonstrate typical phthalate monoester geometry, with the alkyl chain extending from the aromatic core in a configuration that influences both physical properties and analytical detection methods.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is definitively established as 648412-67-3. This unique identifier serves as the primary reference for the compound across multiple chemical databases and regulatory systems. The assignment of this registry number reflects the compound's recognition as a distinct chemical entity within the broader classification of phthalate derivatives.

Alternative identifiers for the compound include the PubChem Compound Identifier number 131668145, which serves as the primary database reference in the PubChem chemical information system. Additional systematic identifiers include the SCHEMBL26606869 designation, which represents the compound's classification within specialized chemical screening libraries and compound collections.

The compound also appears in various database systems under alternative nomenclature forms, including the descriptor "2-(((2-Methylpentyl)oxy)carbonyl)benzoic acid," which represents the systematic chemical name expressed in a format consistent with computer-readable chemical notation systems. These multiple identifier systems ensure comprehensive tracking and reference capabilities across different analytical and research platforms.

International chemical safety and regulatory databases recognize the compound under its established Chemical Abstracts Service number, facilitating consistent identification across global research and regulatory frameworks. The stability of these identifier assignments reflects the compound's established position within analytical chemistry research and materials characterization studies.

Molecular Formula and Weight

The molecular formula for this compound is definitively established as C14H18O4. This formula represents the elemental composition consisting of fourteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms. The formula reflects the structural combination of the phthalic acid backbone with the 2-methylpentyl ester substituent and the retained carboxylic acid functionality.

Molecular weight determinations from authoritative chemical databases demonstrate some variation in reported precision. The PubChem database reports the molecular weight as 250.29 grams per mole, while alternative chemical information sources indicate a molecular weight of 250.295 grams per mole. These slight variations reflect different computational methods and rounding conventions employed by various database systems, though all values fall within acceptable analytical precision ranges.

Property Value Source
Molecular Formula C14H18O4 PubChem, LookChem
Molecular Weight (g/mol) 250.29 PubChem
Molecular Weight (g/mol) 250.295 LookChem
PubChem CID 131668145 PubChem Database
Chemical Abstracts Service Number 648412-67-3 Multiple Sources

The molecular weight calculations are based on standard atomic masses and reflect the compound's position as a mid-range molecular weight phthalate derivative. The precise molecular weight determination is critical for analytical applications, including mass spectrometry identification and quantitative analysis procedures. Computational chemistry calculations confirm that the molecular weight falls within the expected range for branched alkyl phthalate monoesters of similar structural complexity.

Database records indicate that molecular weight and formula assignments have undergone verification through multiple computational chemistry platforms, ensuring accuracy across different analytical and research applications. The consistency of these fundamental molecular descriptors across multiple authoritative sources supports their reliability for scientific and analytical purposes.

Stereochemical Considerations and Isomeric Forms

The stereochemical analysis of this compound reveals important considerations regarding potential isomeric forms and configurational possibilities. The 2-methylpentyl substituent contains a chiral center at the second carbon position, where the methyl branch creates asymmetry. This structural feature introduces the possibility of enantiomeric forms, specifically R and S configurations at the branched carbon center.

Current chemical database entries do not specify absolute stereochemical configuration for the commercially available or research-grade forms of the compound. This absence of stereochemical specification suggests that the compound may exist as a racemic mixture or that stereochemical purity has not been systematically characterized in available preparations. The lack of defined stereochemical descriptors in standard chemical identifiers indicates that research applications typically do not require stereospecific forms of this compound.

Isomeric considerations extend beyond simple enantiomerism to include potential positional isomers related to the attachment point of the methylpentyl chain. While the systematic name specifies 2-methylpentyl substitution, theoretical considerations include alternative branching patterns such as 3-methylpentyl or 4-methylpentyl derivatives, which would represent distinct structural isomers with different chemical and physical properties.

The deuterated analog this compound-d4 provides additional insight into structural considerations, with the systematic name "2,3,4,5-tetradeuterio-6-(2-methylpentoxycarbonyl)benzoic acid" indicating specific deuterium incorporation patterns. This isotopically labeled version maintains the same carbon skeleton and stereochemical considerations as the non-deuterated compound while providing enhanced analytical capabilities for research applications.

Research applications involving this compound typically do not require stereospecific preparations, suggesting that the biological or analytical properties of interest are not significantly influenced by the stereochemical configuration at the branched carbon center. However, advanced analytical studies or mechanistic investigations might benefit from access to stereospecifically pure preparations to eliminate potential confounding effects of stereochemical heterogeneity.

Properties

CAS No.

648412-67-3

Molecular Formula

C14H18O4

Molecular Weight

250.294

IUPAC Name

2-(2-methylpentoxycarbonyl)benzoic acid

InChI

InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16)

InChI Key

QKXJNQGKOMZDPE-UHFFFAOYSA-N

SMILES

CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(2-Methylpentyl) Ester;  2-Methyl-1-pentanol Hydrogen Phthalate; 

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

Hydroformylation employs cobalt catalysts, such as cobalt carbonyl (Co₂(CO)₈), under high pressures (2,400–3,000 psi) and temperatures (100–130°C). A mixture of 1-butene and 2-butene (1:2 ratio) yields n-pentanal and 2-methylbutanal in a 3:1 ratio. The selectivity for linear vs. branched aldehydes depends on the olefin feedstock and catalyst coordination.

Table 1: Hydroformylation Conditions and Product Ratios

Olefin FeedstockCatalyst LoadingPressure (psi)Temperature (°C)n-Pentanal : 2-Methylbutanal Ratio
1-Butene/2-butene (1:2)0.3% Co₂(CO)₈3,000100–1303.1:1
Refinery 2-hexenes4.75 g Co₂(CO)₈2,400110–13029.4:16.7 (n-Heptanal:2-Methylhexanal)

The use of linear olefins (e.g., 2-hexenes) favors higher linear aldehyde yields, while branched olefins increase iso-aldehyde production.

Aldol Condensation of Aldehydes

Branched aldehydes undergo aldol condensation to form α,β-unsaturated enals, which are precursors to branched alcohols.

Selectivity and Reaction Kinetics

n-Pentanal exhibits 15-fold greater reactivity in self-condensation compared to cross-condensation with 2-methylbutanal. Under alkaline conditions (1–10% aqueous NaOH/KOH), temperatures of 90–130°C drive conversions exceeding 90%, producing 2-propylheptenal (from n-pentanal) and minor amounts of 2-propyl-4-methylhexenal (from cross-condensation).

Table 2: Aldol Condensation Outcomes

Aldehyde CompositionCatalyst (wt%)Temperature (°C)Conversion (%)Major Product (Ratio)
75% n-Pentanal, 25% 2-methylbutanal5% NaOH120952-Propylheptenal : 2-Propyl-4-methylhexenal (9:1)
100% n-Pentanal5% KOH130982-Propylheptenal (100%)

Reflux conditions minimize side reactions, while excess alkali increases dehydration rates of the aldol adduct.

Hydrogenation of α,β-Unsaturated Enals to Alcohols

The enals are hydrogenated to saturated alcohols using heterogeneous catalysts.

Catalytic Hydrogenation Parameters

Cobalt-on-kieselguhr catalysts (10–15 wt% loading) at 125–160°C and 1,000–1,500 psi H₂ pressure achieve full reduction of enals to alcohols within 3–16 hours. The reaction is exothermic, requiring careful temperature control to avoid over-hydrogenation.

Table 3: Hydrogenation Efficiency

Enal FeedstockCatalyst LoadingPressure (psi)Time (h)Alcohol Yield (%)
2-Propylheptenal10% Co/kieselguhr1,5001695
2-Propyl-4-methylhexenal10% Co/kieselguhr1,000688

Post-reaction purification via vacuum distillation isolates C₁₀ alcohols (e.g., 2-propylheptanol) from residual C₅ aldehydes.

Esterification of Alcohols with Phthalic Anhydride

The final step involves esterifying 2-methylpentanol (derived from hydrogenation) with phthalic anhydride.

Acid-Catalyzed Esterification

Sulfuric acid or p-toluenesulfonic acid (1–3 mol%) catalyzes the reaction at 150–200°C, with stoichiometric phthalic anhydride. Water removal via azeotropic distillation shifts equilibrium toward ester formation.

Table 4: Esterification Conditions

AlcoholCatalystTemperature (°C)Time (h)Ester Purity (%)
2-MethylpentanolH₂SO₄ (2%)180898
2-Propylheptanolp-TsOH (1.5%)170697

The crude ester is neutralized, washed, and vacuum-distilled to remove unreacted alcohol and acid residues.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Tubular reactors with inline separation units enhance aldol condensation and hydrogenation efficiency. For example, a pilot-scale system achieving 95% aldol conversion at 120°C reduces batch cycle times by 40%.

Catalyst Recycling

Cobalt catalysts are recovered via filtration and reactivated by oxidative treatments, reducing costs by 15–20% in large-scale operations .

Chemical Reactions Analysis

Types of Reactions: Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylpentanol.

    Oxidation: Under oxidative conditions, the compound can undergo oxidation to form phthalic acid derivatives.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Phthalic acid and 2-methylpentanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Products with different functional groups replacing the ester group.

Scientific Research Applications

Plasticizers in Polymer Production

Mono(2-methylpentyl) phthalate is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its inclusion enhances the flexibility, durability, and longevity of plastic products. The compound's low volatility and high stability make it suitable for various applications, including:

  • Construction Materials : Used in flooring tiles, wall coverings, and window profiles.
  • Consumer Goods : Found in toys, household items, and automotive parts.

Environmental Studies

Research has indicated that phthalates, including this compound, can leach from products into the environment. Studies have focused on:

  • Ecotoxicology : Investigating the impact of phthalates on aquatic organisms and soil health. For instance, concentrations of various phthalates have been measured in freshwater lakes and sediments, highlighting their persistence and potential ecological risks .
  • Biodegradation Research : Understanding how these compounds break down in natural environments is crucial for assessing their long-term ecological impact.

Health Impact Studies

This compound has been studied for its potential health effects due to its endocrine-disrupting properties. Research has focused on:

  • Reproductive Toxicology : Investigating how exposure to phthalates affects hormonal balance and reproductive health in mammals .
  • Toxicological Assessments : Evaluating the compound's effects on liver function and other biological systems through animal studies .

Case Study 1: Exposure Assessment

A comprehensive study assessed the exposure levels of various phthalates in urban environments. Researchers measured concentrations in indoor air and dust samples across multiple locations. The findings indicated that this compound was among the prevalent phthalates detected, raising concerns about indoor air quality and human health implications .

Case Study 2: Ecotoxicological Impact

In a study examining the effects of plasticizers on aquatic life, researchers exposed fish to varying concentrations of this compound. The results demonstrated significant behavioral changes and physiological stress responses in fish populations, suggesting that even low concentrations could adversely affect aquatic ecosystems .

Data Tables

Application AreaSpecific UsesKey Findings/Impacts
Polymer ProductionPVC flooring, automotive partsEnhances flexibility; widely used in construction
Environmental StudiesEcotoxicology assessmentsPersistent in ecosystems; detected in sediments
Health Impact StudiesReproductive toxicity researchPotential endocrine disruptor; affects hormonal balance

Mechanism of Action

Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can occur through various molecular targets and pathways, including:

    Hormone Receptors: Binding to hormone receptors and altering their activity.

    Enzyme Inhibition: Inhibiting enzymes involved in hormone synthesis and metabolism.

    Gene Expression: Modulating the expression of genes involved in hormone regulation.

Comparison with Similar Compounds

Chemical Properties and Metabolic Pathways

Compound Name Parent Compound Key Metabolic Pathway Detection Method (LOD) Dominant Excretion Form
Mono(2-ethylhexyl) phthalate (MEHP) DEHP Hydrolysis of DEHP → MEHP LC-MS/MS (1.3 ng/mL in serum) Free monoester (urine)
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) DEHP MEHP → MEHHP (oxidation) LC-MS/MS (0.9 ng/mL in urine) Glucuronide conjugate (urine)
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) DEHP MEHP → MEOHP (oxidation) LC-MS/MS (1.4 ng/mL in urine) Glucuronide conjugate (urine)
Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) DEHP Further oxidation of MEHHP/MEOHP LC-MS/MS (N/A) Glucuronide conjugate (urine)

Key Findings :

  • MEHP is the primary hydrolytic metabolite of DEHP, while MEHHP and MEOHP are oxidative derivatives .
  • Urinary concentrations of MEHHP and MEOHP are ~10-fold higher than MEHP, reflecting their stability and role as biomarkers for DEHP exposure .
  • Serum MEHP levels are less reliable due to enzymatic interference, whereas urinary oxidative metabolites (MEHHP, MEOHP) are more stable indicators .

Toxicity Profiles

Compound Reproductive Toxicity Endocrine Disruption Developmental Effects Key Studies
MEHP - Induces apoptosis in spermatogenic cells (↓Bcl-2 mRNA) .
- Correlated with ↓testosterone, ↑estradiol in males .
- Alters thyroid structure in rats .
- PPARα activation .
- Linked to reduced birth weight in twins .
MEHHP/MEOHP - Co-exposure with MEHP exacerbates reproductive toxicity . - Synergistic disruption of hormone synthesis . - Associated with gestational hypertension .
MECPP Limited direct data; implicated in DEHP’s overall toxicity due to prolonged half-life . - Potential estrogenic activity (in vitro) . - Not yet fully characterized.

Key Findings :

  • MEHP directly disrupts male reproductive health via mitochondrial apoptosis pathways .
  • MEHHP and MEOHP enhance DEHP’s toxicity, though their individual effects are less studied .
  • PAE mixtures (including MEHP) show dose-dependent associations with adverse birth outcomes, such as increased twin birth weight disparities (β = 3.88% per quartile increase) .

Exposure Levels and Biomarkers

Compound Median Urinary Concentration (General Population) Occupational Exposure Risks Key Influencing Factors
MEHP 13.67 ng/mL (China) Higher in medical workers (e.g., dialysis) . - Diet (fried food, seafood) .
MEHHP 16.99 ng/mL (China) Correlated with DEHP-containing product use . - Cosmetics, PVC materials .
MEOHP 12.39 ng/mL (China) Elevated in blood bag handlers . - Urban vs. rural residency .

Key Findings :

  • MEHP exposure is prevalent in urban populations, with dietary habits (e.g., fried food, seafood) significantly influencing urinary levels .
  • Occupational exposure to DEHP metabolites is highest in healthcare and plastics industries .

Q & A

Q. How does the metabolic pathway of this compound compare to structurally similar phthalates like DEHP?

  • Methodological Answer : Phthalates undergo hydrolysis to their monoester derivatives (e.g., MEHP from DEHP) followed by oxidative transformations (e.g., MEHHP, MEOHP). For this compound, analogous pathways likely involve β-oxidation or hydroxylation at the 2-methylpentyl side chain. Comparative studies should use in vitro hepatic microsomal assays to map specific cytochrome P450 isoforms involved, as demonstrated for DEHP . Differences in metabolic rates and intermediate stability must be quantified to assess toxicokinetic variability.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between epidemiological studies and experimental animal models regarding this compound toxicity?

  • Methodological Answer : Contradictions often arise from dose extrapolation, exposure timing, or species-specific metabolic differences. A systematic review framework (e.g., PECO criteria) should be applied: align human and animal studies by Population, Exposure, Comparator, and Outcome parameters . For example, animal studies using physiologically based pharmacokinetic (PBPK) models can adjust doses to human-relevant levels, while epidemiological studies should control for confounders like coexposure to other phthalates . Meta-analyses must evaluate heterogeneity sources (e.g., study design, biomarker reliability) using tools like I² statistics .

Q. What pharmacokinetic factors influence the extrapolation of animal toxicity data to human risk assessments for this compound?

  • Methodological Answer : Key factors include:
  • Metabolic Saturation : High-dose animal studies may overwhelm metabolic pathways, leading to nonlinear dose-response curves. Urinary metabolite ratios (e.g., %MEHP) can indicate saturation thresholds .
  • Species-Specific Enzyme Activity : Human vs. rodent glucuronidation efficiency impacts metabolite excretion rates. In vitro assays using human hepatocytes are critical for translational validity .
  • Tissue Partitioning : Adipose tissue accumulation of lipophilic phthalates may prolong half-lives. Radiolabeled tracer studies in animal models can quantify tissue-specific distribution .

Q. What are the challenges in designing cumulative risk assessments for phthalates with overlapping metabolic pathways, such as this compound and DEHP?

  • Methodological Answer : Cumulative assessments require:
  • Biomarker Specificity : Distinguishing metabolites from co-occurring phthalates (e.g., MECPP for DEHP vs. potential Mono(2-methylpentyl) derivatives) using high-resolution mass spectrometry .
  • Additivity Models : Evaluate synergistic or antagonistic effects via in vitro assays (e.g., receptor-binding affinity for PPARγ or ERα). Dose-additive or response-additive assumptions should be tested using benchmark dose modeling .
  • Exposure Timing : Critical windows of susceptibility (e.g., prenatal development) must be aligned across studies. Longitudinal cohort designs with repeated biomarker measurements are recommended .

Data Gaps and Future Research Directions

Q. What key data gaps limit the understanding of this compound’s endocrine-disrupting mechanisms?

  • Methodological Answer : Priorities include:
  • Receptor Interaction Profiling : Use competitive binding assays to screen for activity against nuclear receptors (e.g., AR, ER, THR) and steroidogenic enzymes (e.g., CYP19A1) .
  • Epigenetic Effects : Genome-wide methylation or histone modification analyses in in vivo models can identify heritable changes, as shown for MEHP in placental studies .
  • Transgenerational Studies : Multigenerational animal models are needed to assess latent effects, with careful control of ancestral exposure levels .

Q. How can in silico modeling improve hazard prioritization for understudied phthalates like this compound?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models predict toxicity based on structural analogs (e.g., branching, ester chain length). Molecular docking simulations can prioritize phthalates with high affinity for disruption-prone targets (e.g., PPARγ) . High-throughput screening data from programs like Tox21 should be integrated to validate predictions .

Tables for Key Comparisons

Parameter DEHP Metabolites This compound (Hypothetical)
Primary MetabolitesMEHP, MEHHP, MEOHP, MECPP Expected: Hydrolytic monoester + oxidized derivatives
Urinary Excretion Efficiency5–15% (species-dependent) Pending empirical data
Key Metabolic EnzymesCYP4A, CYP2C9 Likely CYP3A/CYP4 family isoforms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.